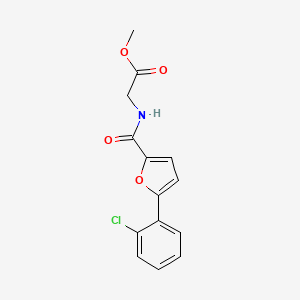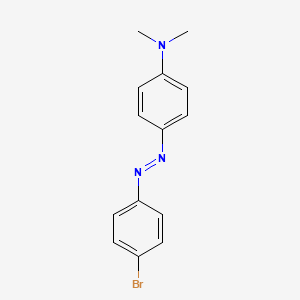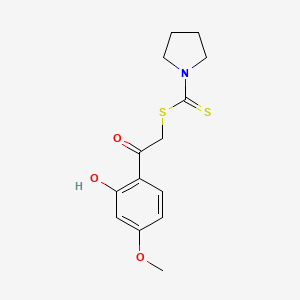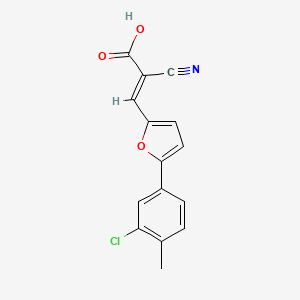
N-decyl-2,4,6-trinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-decyl-2,4,6-trinitroaniline is an organic compound with the molecular formula C16H24N4O6 It is a derivative of 2,4,6-trinitroaniline, where a decyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-decyl-2,4,6-trinitroaniline typically involves the nitration of aniline followed by the introduction of a decyl group. The process can be summarized as follows:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2,4,6-trinitroaniline.
Alkylation: The 2,4,6-trinitroaniline is then reacted with decyl bromide in the presence of a base such as potassium carbonate to introduce the decyl group, forming this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-decyl-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: N-decyl-2,4,6-triaminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-decyl-2,4,6-trinitroaniline has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-decyl-2,4,6-trinitroaniline involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The decyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
Comparaison Avec Des Composés Similaires
2,4,6-Trinitroaniline: The parent compound without the decyl group.
N-phenyl-2,4,6-trinitroaniline: A similar compound with a phenyl group instead of a decyl group.
N-isopropyl-2,4,6-trinitroaniline: A similar compound with an isopropyl group.
Uniqueness: N-decyl-2,4,6-trinitroaniline is unique due to the presence of the long decyl chain, which imparts distinct physical and chemical properties. This makes it more lipophilic compared to its analogs, potentially enhancing its interactions with lipid membranes and biological systems.
Propriétés
Numéro CAS |
91472-53-6 |
|---|---|
Formule moléculaire |
C16H24N4O6 |
Poids moléculaire |
368.38 g/mol |
Nom IUPAC |
N-decyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C16H24N4O6/c1-2-3-4-5-6-7-8-9-10-17-16-14(19(23)24)11-13(18(21)22)12-15(16)20(25)26/h11-12,17H,2-10H2,1H3 |
Clé InChI |
OQPZHAYCNCHNGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)
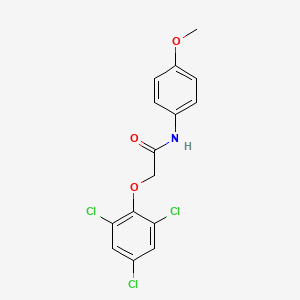


![1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene](/img/structure/B11946952.png)
